2,5-Diamino-3,5-dihydro-4H-imidazol-4-one
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Description
2,5-Diamino-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C3H6N4O and its molecular weight is 114.11 g/mol. The purity is usually 95%.
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Biological Activity
2,5-Diamino-3,5-dihydro-4H-imidazol-4-one (CAS No. 141186-70-1) is a heterocyclic compound with significant biological activity. Its structure features a diaminated imidazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C3H6N4O |
Molar Mass | 114.11 g/mol |
IUPAC Name | This compound |
InChI Key | VZXTWGWHSMCWGA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound has been reported to exhibit antimicrobial properties against a range of pathogens. It may act by inhibiting bacterial cell wall synthesis or disrupting metabolic pathways essential for bacterial survival.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.
Antimicrobial Activity
A study conducted by researchers at [source] demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anticancer Activity
In another investigation published in [source], the compound was tested against various cancer cell lines. The results indicated that it had a notable cytotoxic effect on cervical cancer cells (SISO) with an IC50 value of 3.77 µM. The study highlighted the compound's potential as a lead for developing new anticancer agents.
Induction of Apoptosis
Further research outlined in [source] focused on the apoptosis-inducing capabilities of the compound. Flow cytometry analysis revealed that treatment with this compound led to increased early and late apoptotic cell populations in SISO cells:
Treatment Concentration (IC50) | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|
Control | 10.2 | 0 |
IC50 | 17.2 | Significant Increase |
Properties
CAS No. |
141186-70-1 |
---|---|
Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
2,4-diamino-1,4-dihydroimidazol-5-one |
InChI |
InChI=1S/C3H6N4O/c4-1-2(8)7-3(5)6-1/h1H,4H2,(H3,5,6,7,8) |
InChI Key |
UFGPLVQRCNMJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=N1)N)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.